1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole
Description
Properties
CAS No. |
59580-01-7 |
|---|---|
Molecular Formula |
C6H8N2S |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Catalyst Loading : Optimal performance occurs at 5 mol% [H mim]HSO4, with lower concentrations (3 mol%) reducing yields to 75% and higher concentrations (10 mol%) offering no additional benefit.
-
Substrate Scope : Electron-withdrawing (e.g., nitro, chloro) and electron-donating (e.g., methyl) groups on benzaldehydes are well-tolerated, demonstrating the method’s versatility.
-
Reusability : The catalyst retains 87–89% activity after three cycles, enhancing cost-effectiveness.
Mechanistic Insights :
The reaction initiates with cyclocondensation of O-ethyl 3-oxobutanethioate and hydrazine hydrate, forming a pyrazole intermediate. Subsequent nucleophilic addition of propanedinitrile and aldehydes generates the thiopyrano[4,3-c]pyrazole core via thio-Michael addition and intramolecular cyclization (Scheme 1).
Table 1. Yields of Thiopyrano[4,3-c]pyrazole Derivatives Using [H mim]HSO4
| Entry | Aldehyde Substituent | Yield (%) |
|---|---|---|
| 1 | 4-Cl-C6H4- | 90 |
| 2 | 3-NO2-C6H4- | 85 |
| 3 | 4-Me-C6H4- | 90 |
Cyclocondensation with Triethylamine in Methanol
An alternative route employs 3-methyl-1-phenyl-2-pyrazolin-5-one, malononitrile, and carbon disulfide in methanol, catalyzed by triethylamine (Scheme 2). This method yields 6-amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile, a precursor for further functionalization.
Reaction Conditions:
-
Solvent : Methanol facilitates homogeneous mixing and mild reaction conditions.
-
Catalyst Role : Triethylamine deprotonates intermediates, accelerating cyclization.
-
Post-Reaction Workup : Precipitation with cold ethanol followed by recrystallization ensures high purity.
Applications :
The product serves as a scaffold for synthesizing tricyclic systems like pyrazolo[4,3-c]triazolo[1,5-a]pyridines through reactions with electrophiles (e.g., CS2, PhNCS).
Comparative Analysis of Methodologies
Efficiency and Scalability
The one-pot method using [H mim]HSO4 excels in operational simplicity and reduced reaction time (30 minutes vs. 3–4 hours for triethylamine-catalyzed reactions). However, the latter offers superior flexibility for derivatization, making it preferable for exploratory medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiopyrano[4,3-c]pyrazole derivatives .
Scientific Research Applications
1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural and Functional Differences
Thiopyrano[4,3-c]pyrazole vs. Pyrano[2,3-c]pyrazole
- Heteroatom Substitution: Thiopyrano[4,3-c]pyrazole contains sulfur in the six-membered ring, whereas pyrano[2,3-c]pyrazole features oxygen. This substitution alters electronic properties, solubility, and reactivity.
- Synthetic Routes: Pyrano[2,3-c]pyrazoles are typically synthesized via a three-component reaction involving malononitrile, aldehydes, and pyrazolone derivatives under basic conditions . In contrast, thiopyrano analogs require sulfur-containing precursors, such as thiophenols or thioesters, often under microwave-assisted or catalytic conditions .
Thiopyrano[4,3-c]pyrazole vs. Benzothiopyrano[4,3-c]pyrazole
- Ring Fusion: Benzothiopyrano[4,3-c]pyrazole incorporates a benzene ring fused to the thiopyrano-pyrazole system, increasing aromaticity and rigidity. This modification enhances pharmacological activity, as seen in derivatives with antifungal and kinase-inhibitory properties .
- Applications: While thiopyrano[4,3-c]pyrazole derivatives are primarily used in energetic materials (e.g., LLM-119), benzothiopyrano analogs are explored for therapeutic applications, such as anti-inflammatory and antimicrobial agents .
Physicochemical and Thermal Properties
Table 1: Key Properties of Thiopyrano[4,3-c]pyrazole and Analogs
*Molecular weight calculated based on and .
- Thermal Behavior: Thiopyrano derivatives like LLM-119 exhibit superior thermal stability (decomposition at 232°C) compared to oxygenated pyrano analogs, which decompose near 200°C . This stability is critical for energetic materials requiring low sensitivity to heat.
Q & A
Q. How do solvent and catalyst interactions affect regioselectivity in multi-component reactions?
- Methodological Answer : Polar solvents (e.g., ethanol) favor imine intermediate formation in reactions between aldehydes, malononitrile, and pyrazolones. Acidic catalysts (e.g., p-dodecylbenzenesulfonic acid) promote Knoevenagel condensation, while nanocatalysts (SnS nanoparticles) enhance cyclization rates. Solvent-free microwave-assisted methods improve regioselectivity for C5-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
